

What is the molecular structure of Dibenzyl 5-aminoisophthalate?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dibenzyl 5-aminoisophthalate*

Cat. No.: *B138314*

[Get Quote](#)

An In-depth Technical Guide to Dibenzyl 5-aminoisophthalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **Dibenzyl 5-aminoisophthalate**, a significant organic compound utilized in various fields of chemical and materials science research.

Molecular Structure and Identification

Dibenzyl 5-aminoisophthalate is an aromatic compound featuring a central benzene ring substituted with an amine group and two benzyl ester groups at positions 1, 3, and 5.

The molecular structure is confirmed by its IUPAC name, Dibenzyl 5-aminobenzene-1,3-dicarboxylate, and its representation in various chemical databases.^[1] The key structural identifiers are summarized below.

Identifier	Value
IUPAC Name	Dibenzyl 5-aminobenzene-1,3-dicarboxylate
Molecular Formula	C22H19NO4
SMILES	C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)N)C(=O)OCC3=CC=CC=C3[1]
InChI	InChI=1S/C22H19NO4/c23-20-12-18(21(24)26-14-16-7-3-1-4-8-16)11-19(13-20)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15,23H2
CAS Number	152699-63-3[2]

Physicochemical Properties

The quantitative physicochemical properties of **Dibenzyl 5-aminoisophthalate** are presented in the table below. These properties are crucial for its application in synthesis and materials science.

Property	Value	Source
Molecular Weight	373.4 g/mol	PubChem
Monoisotopic Mass	373.131408 g/mol	PubChem
Topological Polar Surface Area	78.9 Å ²	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	6	PubChem

Synthesis of Dibenzyl 5-aminoisophthalate: An Experimental Protocol

While a specific, peer-reviewed synthesis protocol for **Dibenzyl 5-aminoisophthalate** is not readily available in the surveyed literature, a standard and effective method is the acid-catalyzed esterification of 5-aminoisophthalic acid with benzyl alcohol. The following protocol is adapted from a well-established procedure for a similar diester, Di-n-butyl 5-aminoisophthalate. [3]

Objective: To synthesize **Dibenzyl 5-aminoisophthalate** via Fischer esterification.

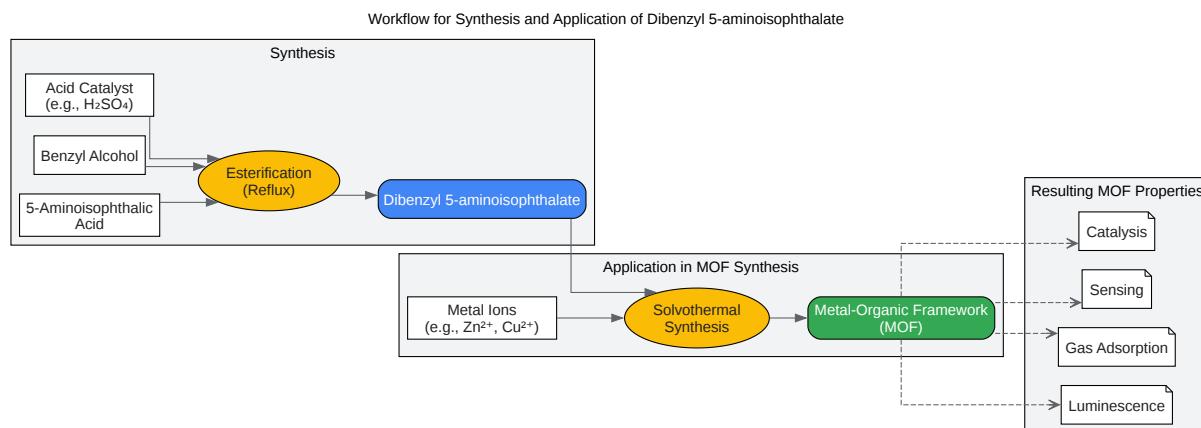
Materials:

- 5-Aminoisophthalic acid
- Benzyl alcohol (excess)
- Concentrated Sulfuric Acid (H_2SO_4) as a catalyst
- Sodium Bicarbonate ($NaHCO_3$) solution
- Deionized water
- Ethanol (for recrystallization)
- Standard reflux apparatus
- Magnetic stirrer and hotplate
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 10 grams of 5-aminoisophthalic acid with an excess of benzyl alcohol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the mixture to reflux and maintain it overnight with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled solution over ice to precipitate the crude product.
- Neutralize the solution to a pH of approximately 7 by carefully adding a saturated solution of sodium bicarbonate.
- Collect the precipitated powder by vacuum filtration using a Büchner funnel.
- Wash the collected solid with deionized water to remove any remaining salts and impurities.
- Purify the crude product by recrystallization from ethanol to obtain the final **Dibenzyl 5-aminoisophthalate**.


Applications and Research Interest

Dibenzyl 5-aminoisophthalate serves as a valuable precursor in various specialized chemical transformations.^[4] The presence of a primary amine on the aromatic ring allows for a range of reactions, including acylation, alkylation, and diazotization, leading to a diverse array of derivatives.^[4]

A significant application of this compound and its parent molecule, 5-aminoisophthalic acid, is in the synthesis of ligands for Metal-Organic Frameworks (MOFs).^{[4][5]} The isophthalate portion can coordinate with metal ions, while the amino group can be modified to introduce additional functionalities or to tune the electronic properties of the resulting framework.^[4] These MOFs have shown potential in areas such as luminescence, gas adsorption, and as chemical sensors.^[5]

Derivatives of this compound have also been explored in medicinal chemistry for their potential as inhibitors of protein-protein interactions, which are implicated in various diseases.^[4]

The following diagram illustrates the general workflow from the synthesis of **Dibenzyl 5-aminoisophthalate** to its application as a linker in the formation of a Metal-Organic Framework.

[Click to download full resolution via product page](#)

Caption: Synthesis and application workflow of **Dibenzyl 5-aminoisophthalate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibenzyl 5-aminoisophthalate | C22H19NO4 | CID 7023592 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CAS NO. 152699-63-3 | DIBENZYL 5-AMINOISOPHTHALATE | C22H19NO4
[localpharmacguide.com]
- 3. Di-n-butyl 5-aminoisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzyl 5-Aminoisophthalate|Research Chemical [benchchem.com]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [What is the molecular structure of Dibenzyl 5-aminoisophthalate?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138314#what-is-the-molecular-structure-of-dibenzyl-5-aminoisophthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com